molecular formula C18H23N3O3S2 B2403603 N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941961-90-6

N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2403603
CAS No.: 941961-90-6
M. Wt: 393.52
InChI Key: BPZQCPKTAOSMFL-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related acetamide compounds, including those with 4-methoxyphenyl groups, have been studied. For instance, Galushchinskiy, Slepukhin, and Obydennov (2017) investigated the crystal structures of (oxothiazolidin-2-ylidene)acetamides, providing insights into the molecular arrangement and potential interactions of similar compounds Galushchinskiy, Slepukhin, & Obydennov, 2017.

Optoelectronic Properties

Thiazole-based compounds have been studied for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers, which could be relevant for the study of N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide Camurlu & Guven, 2015.

Cyclooxygenase (COX) Inhibitory Activity

Some thiazole and acetamide derivatives exhibit COX inhibitory activity. Ertas et al. (2022) synthesized compounds with a 4-methoxyphenyl group and found strong COX-2 enzyme inhibitory activity in their structures Ertas et al., 2022.

Anticancer Activity

Compounds with 4-methoxyphenyl and thiazol-4-yl acetamide structures have been evaluated for anticancer properties. Yushyn, Holota, and Lesyk (2022) studied a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, indicating potential for anticancer applications Yushyn, Holota, & Lesyk, 2022.

Antioxidant and Anti-inflammatory Properties

Some thiazole derivatives demonstrate antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) synthesized and evaluated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, finding compounds with good antioxidant and anti-inflammatory activity Koppireddi et al., 2013.

PET Tracers in Imaging

Derivatives of thiazole and acetamide have been explored as potential PET tracers for imaging applications. Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 Gao, Wang, & Zheng, 2016.

Human Adenosine A3 Receptor Antagonists

Thiazole and thiadiazole derivatives have been synthesized as selective antagonists for human adenosine A3 receptors, important in various physiological processes. Jung et al. (2004) found that certain derivatives displayed high binding affinity and selectivity for these receptors Jung et al., 2004.

Antibacterial and Antifungal Activities

Thiazole derivatives have shown significant antibacterial and antifungal activities. Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and found them effective against various bacterial and fungal strains Saravanan et al., 2010.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-12(2)9-19-16(22)8-14-10-25-18(21-14)26-11-17(23)20-13-4-6-15(24-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQCPKTAOSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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